molecular formula C25H19N3O5 B2531469 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877656-35-4

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2531469
CAS No.: 877656-35-4
M. Wt: 441.443
InChI Key: GSMUTZITTFCUFT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . This moiety is attached to a phenyl group and an acetamide group with a methoxyphenyl substituent.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one moiety would likely contribute significantly to the compound’s properties .

Scientific Research Applications

Anticancer Applications

Research by Al-Sanea et al. (2020) on certain pyrimidine derivatives showed anticancer activity against multiple cancer cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Applications

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, suggesting the utility of such derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).

Imaging Applications

Dollé et al. (2008) discussed the synthesis and application of radioligands based on pyrimidineacetamides for imaging with positron emission tomography (PET), indicating the use of pyrimidine derivatives in diagnostic imaging (Dollé et al., 2008).

Antimicrobial Applications

A study by Hossan et al. (2012) on pyrimidinones and oxazinones derivatives fused with thiophene rings showed good antibacterial and antifungal activities, which could suggest the potential antimicrobial applications of related compounds (Hossan et al., 2012).

Chemical Reactivity and Biological Evaluation

Research on the chemical reactivity of related compounds towards the synthesis of diverse heterocyclic compounds and their biological evaluation could provide insights into the broad applicability of pyrimidine derivatives in developing new therapeutic agents (Farouk et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide' involves the condensation of 4-methoxybenzaldehyde with malononitrile to form 4-methoxyphenyl-2-cyanobutyrate. This intermediate is then reacted with 2-aminobenzophenone to form the desired compound.", "Starting Materials": ["4-methoxybenzaldehyde", "malononitrile", "2-aminobenzophenone"], "Reaction": ["Step 1: Condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 4-methoxyphenyl-2-cyanobutyrate.", "Step 2: Reaction of 4-methoxyphenyl-2-cyanobutyrate with 2-aminobenzophenone in the presence of a catalyst such as piperidine to form the desired compound, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide."] }

CAS No.

877656-35-4

Molecular Formula

C25H19N3O5

Molecular Weight

441.443

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H19N3O5/c1-32-18-13-11-16(12-14-18)26-21(29)15-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25(27)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)

InChI Key

GSMUTZITTFCUFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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